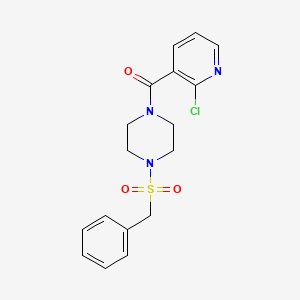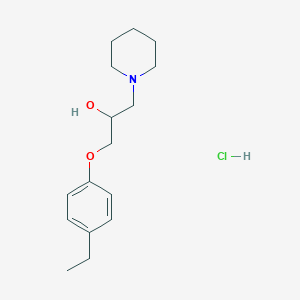
1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, also known as AEPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as beta-blockers, which are commonly used to treat conditions such as high blood pressure and heart disease. However, the focus of
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antidepressant Activity : A study involving the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors) demonstrated that compounds structurally related to 1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride could exhibit fluoxetine-like antireserpine and anorexigenic activity without affecting gross behavior. This suggests potential applications in developing new antidepressants (Kumar et al., 2004).
Growth-Promoting Activity : Another study highlighted the growth-promoting activity of compounds similar to this compound. Specifically, 1-Methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride showed a significant increase in productivity of beetroot seeds and potatoes upon pre-sowing treatment, indicating its utility in agricultural research and development (Omirzak et al., 2013).
Antibacterial and Antioxidant Properties : Research into new hydrochlorides of aminopropanols similar to this compound found that some compounds exhibit moderate antibacterial activity. Furthermore, specific hydrochlorides showed high antioxidant activity, presenting avenues for the development of new antibacterial and antioxidant agents (Gasparyan et al., 2011).
Cytotoxic and Anticancer Potential : A study synthesized phenolic bis Mannich bases with structures related to this compound and evaluated them for cytotoxic and carbonic anhydrase enzyme inhibitory effects. Some compounds, particularly those with piperidine and morpholine, showed marked cytotoxic potencies and suggested as lead molecules for anticancer drug development (Yamali et al., 2016).
Propriétés
IUPAC Name |
1-(4-ethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-14-6-8-16(9-7-14)19-13-15(18)12-17-10-4-3-5-11-17;/h6-9,15,18H,2-5,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHHHLRVAQMZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2845804.png)
![4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2845805.png)
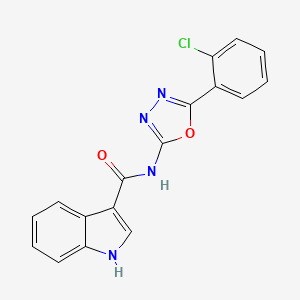


![N-(4-methoxyphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2845813.png)


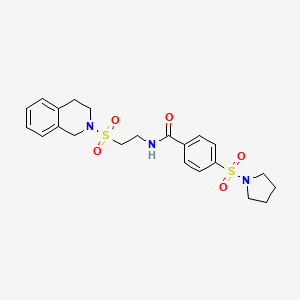
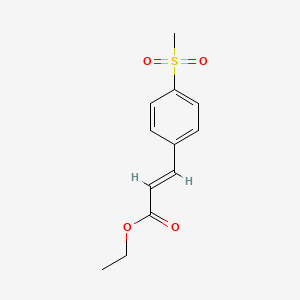
![(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2845822.png)
![Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845823.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2845825.png)
